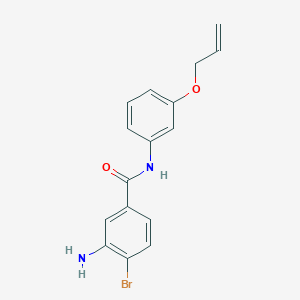
N-(3-(Allyloxy)phenyl)-3-amino-4-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Allyloxy)phenyl)-3-amino-4-bromobenzamide is an organic compound that features both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Allyloxy)phenyl)-3-amino-4-bromobenzamide typically involves the following steps:
Formation of the Allyloxy Group: The allyloxy group can be introduced through the reaction of an appropriate phenol derivative with allyl bromide in the presence of a base such as potassium carbonate.
Amidation: The final step involves the formation of the amide bond, which can be accomplished by reacting the brominated allyloxyphenyl derivative with an appropriate amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Allyloxy)phenyl)-3-amino-4-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Azides or thiocyanates.
Scientific Research Applications
N-(3-(Allyloxy)phenyl)-3-amino-4-bromobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study biological processes or as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of N-(3-(Allyloxy)phenyl)-3-amino-4-bromobenzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-(3-(Allyloxy)phenyl)-3-amino-4-chlorobenzamide: Similar structure but with a chlorine atom instead of bromine.
N-(3-(Allyloxy)phenyl)-3-amino-4-fluorobenzamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
N-(3-(Allyloxy)phenyl)-3-amino-4-bromobenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This can make it more suitable for certain applications compared to its chlorine or fluorine analogs.
Biological Activity
N-(3-(Allyloxy)phenyl)-3-amino-4-bromobenzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound is characterized by the following structure:
- Chemical Formula : C13H14BrN2O
- Molecular Weight : 300.17 g/mol
The structural components include an allyloxy group, an amino group, and a bromobenzamide moiety, which may contribute to its biological properties.
Research indicates that this compound may exhibit activity through various mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects, particularly against certain strains of bacteria and fungi.
- Anti-cancer Activity : Some investigations have indicated that it could inhibit cancer cell growth by inducing apoptosis or blocking cell cycle progression.
Biological Activity Data
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.
Case Study 2: Anti-Cancer Potential
In vitro studies conducted on several cancer cell lines (e.g., MCF-7 and K562) demonstrated that the compound effectively reduced cell viability. Mechanistic studies revealed that it triggers apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
Case Study 3: Enzyme Inhibition
Research focused on the inhibition of Mycobacterium tuberculosis ATP synthase showed that this compound binds effectively to the enzyme, disrupting ATP production and thereby inhibiting bacterial growth. This finding is particularly relevant given the rising resistance to conventional tuberculosis treatments.
Properties
Molecular Formula |
C16H15BrN2O2 |
|---|---|
Molecular Weight |
347.21 g/mol |
IUPAC Name |
3-amino-4-bromo-N-(3-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C16H15BrN2O2/c1-2-8-21-13-5-3-4-12(10-13)19-16(20)11-6-7-14(17)15(18)9-11/h2-7,9-10H,1,8,18H2,(H,19,20) |
InChI Key |
UIBAPLGSMJBDIO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















